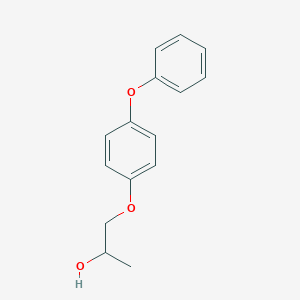
1-(4-Phenoxyphenoxy)-2-propanol
Descripción general
Descripción
1-(4-Phenoxyphenoxy)-2-propanol is also known as Pyriproxyfen . It is a pesticide found to be effective against a variety of insects . It was introduced to the US in 1996 to protect cotton crops against whitefly and has also been found useful for protecting other crops . It is also used as a prevention for flea control on household pets, for killing indoor and outdoor ants and roaches .
Synthesis Analysis
The synthesis of 1-(4-Phenoxyphenoxy)-2-propanol involves the preparation of the intermediate used for oxidation, 1-(4-methyl phenoxy),4-phenoxy benzene by the nucleophilic condensation process starting from commonly available materials .Molecular Structure Analysis
The molecular formula of 1-(4-Phenoxyphenoxy)-2-propanol is C20H19NO3 . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
1-(4-Phenoxyphenoxy)-2-propanol is a white to pale yellow solid or a colorless to yellow clear liquid . It has a relative molecular mass of 321.37 g/mol .Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Resolution
- Enzyme-Catalyzed Hydrolysis : The compound has been used in enzymatic hydrolysis to prepare enantiomerically pure juvenile hormone analogues. Specific enzymes, such as lipases, have been studied for their ability to preferentially hydrolyze certain enantiomers of this compound (Nishizawa et al., 1997).
- Enantioselective Acylation : It's involved in enantioselective acylation processes, highlighting the compound's importance in creating chiral molecules for various applications (Miyazawa et al., 2001).
Chemical Synthesis and Analysis
- Alkylation Reactions : It's used in alkylation reactions of phenol with 1-propanol, showing its relevance in organic synthesis and catalysis (Sato et al., 1999).
- Synthesis and Characterization : Research has been conducted on the synthesis and analysis of 1-(4-Phenoxyphenoxy) propyl-2-ol, focusing on reaction conditions and product characterization (Gao Yong-hong, 2005).
Environmental and Biological Applications
- Bioremediation of Bisphenol A : The compound has been studied in the context of bioremediation, particularly in the metabolism of Bisphenol A, an environmental contaminant (Chhaya & Gupte, 2013).
- Photodegradation Studies : Its role in the photodegradation of certain herbicides in aqueous solutions has been explored, showing its potential in environmental chemistry (Vione et al., 2010).
Safety And Hazards
Pyriproxyfen has low acute toxicity . At elevated doses exceeding 5000 mg/kg of body weight, pyriproxyfen affects the liver in mice, rats, and dogs . It also changes cholesterol levels, and may cause modest anemia at high doses . The CLP Regulation ensures that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labeling of chemicals .
Direcciones Futuras
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers . In this paper, the bioactivities, structure-activity relationships, and mechanism of compounds containing phenoxypyridine were summarized, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .
Propiedades
IUPAC Name |
1-(4-phenoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-12(16)11-17-13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAHBQKJLFMRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenoxy)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



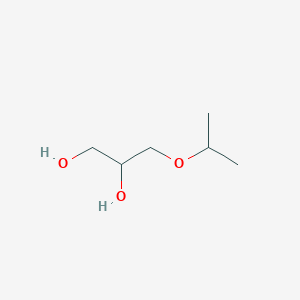
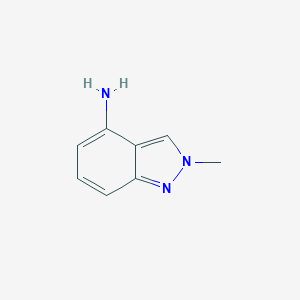
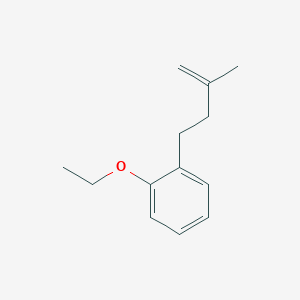
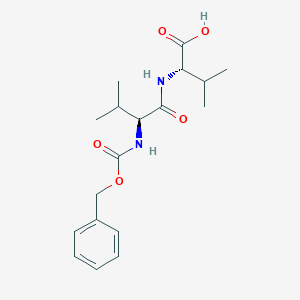
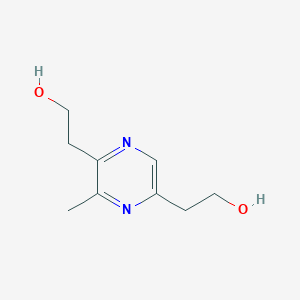
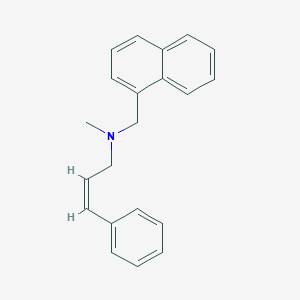
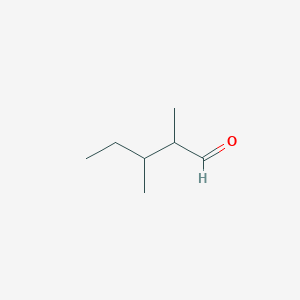
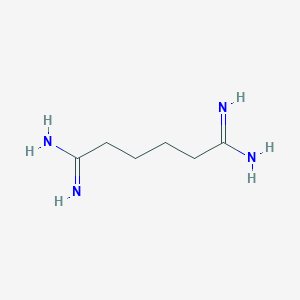
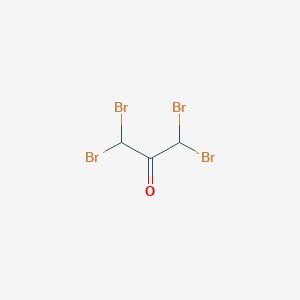
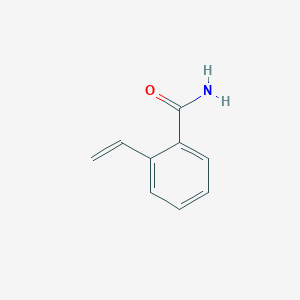
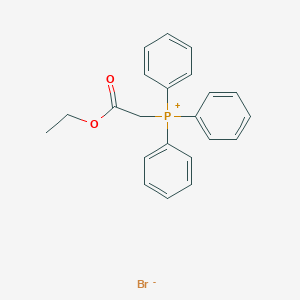
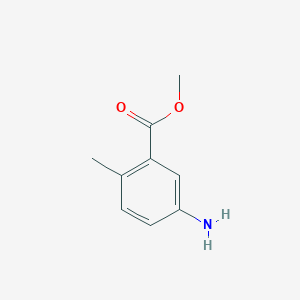
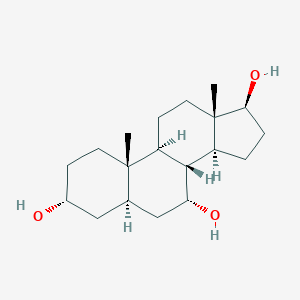
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)